

In-Depth Technical Guide on (Methyl(diphenyl)silyl)formic Acid

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Compound of Interest

Compound Name: (Methyl(diphenyl)silyl)formic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of **(Methyl(diphenyl)silyl)formic acid**, also known by its IUPAC name, methyldiphenylsilanecarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis.

Core Physical and Chemical Data

(Methyl(diphenyl)silyl)formic acid is a solid organosilicon compound. Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	methyldiphenylsilanecarboxylic acid	[1]
CAS Number	18414-58-9	[1]
Chemical Formula	C ₁₄ H ₁₄ O ₂ Si	[1]
Molecular Weight	242.34 g/mol	[1]
Melting Point	133-136 °C	[1]
Boiling Point	Data not available. The compound may decompose upon heating.	
Appearance	White crystalline solid (based on typical appearance of similar compounds)	
Solubility	Expected to be soluble in polar organic solvents such as ethers, and chlorinated solvents. Limited solubility in nonpolar solvents and water is anticipated.	

Spectroscopic Characteristics (Theoretical)

Detailed experimental spectral data for **(Methyl(diphenyl)silyl)formic acid** is not readily available in the public domain. However, based on its chemical structure, the following spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the phenyl protons, and the acidic proton of the carboxylic acid.

- Phenyl Protons (C₆H₅): Multiple signals are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting pattern will depend on the coupling

between the ortho, meta, and para protons.

- **Methyl Protons (CH_3):** A singlet is anticipated for the three equivalent methyl protons attached to the silicon atom. This signal would likely appear in the upfield region, typically around δ 0.3-1.0 ppm.
- **Carboxylic Acid Proton (COOH):** A broad singlet is expected in the downfield region, typically above δ 10.0 ppm. The chemical shift of this proton is often concentration-dependent.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbon atoms in the phenyl groups, the methyl group, and the carboxyl group.

- **Carbonyl Carbon ($\text{C}=\text{O}$):** The signal for the carboxylic acid carbonyl carbon is expected to be in the downfield region, typically between δ 170 and 185 ppm.
- **Aromatic Carbons (C_6H_5):** Several signals are anticipated in the aromatic region (δ 120-140 ppm), corresponding to the different carbon environments within the two phenyl rings.
- **Methyl Carbon (CH_3):** The carbon of the methyl group attached to silicon will likely show a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the silyl functional groups.

- **O-H Stretch:** A very broad absorption band is expected in the region of $2500\text{-}3300\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
- **C=O Stretch:** A strong, sharp absorption band is anticipated around $1700\text{-}1725\text{ cm}^{-1}$, corresponding to the carbonyl stretch of the carboxylic acid.
- **Si-C Stretch:** Absorptions related to the Si-phenyl and Si-methyl bonds are also expected.

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak (M^+) at $m/z = 242$. Key fragmentation patterns would involve the loss of the carboxylic acid group ($-COOH$), the methyl group ($-CH_3$), or a phenyl group ($-C_6H_5$).

Experimental Protocols: Synthesis of (Methyl(diphenyl)silyl)formic Acid

The following protocol is based on the method described by Gilman and Trepka for the preparation of methyldiphenylsilanecarboxylic acid.

Reaction: Carbonation of Methyldiphenylsilyllithium

Materials:

- Methyldiphenylchlorosilane
- Lithium metal
- Dry tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- Diethyl ether
- Hydrochloric acid (concentrated)
- Sodium sulfate (anhydrous)

Procedure:

- Preparation of Methyldiphenylsilyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a suspension of lithium metal in dry THF is prepared under an inert atmosphere (e.g., argon or nitrogen).
- A solution of methyldiphenylchlorosilane in dry THF is added dropwise to the lithium suspension with vigorous stirring. The reaction mixture is typically stirred for several hours to ensure the formation of the silyl-lithium reagent.

- Carbonation: The reaction mixture containing methyldiphenylsilyllithium is cooled in a dry ice/acetone bath. An excess of crushed dry ice is then added portion-wise to the stirred solution.
- Work-up: After the addition of dry ice is complete and the reaction mixture has been allowed to warm to room temperature, the mixture is hydrolyzed by the slow addition of water.
- The aqueous layer is separated and washed with diethyl ether to remove any non-acidic byproducts.
- The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the **(Methyl(diphenyl)silyl)formic acid**.
- The crude product is collected by filtration, washed with cold water, and dried.
- Purification: The crude acid can be purified by recrystallization from a suitable solvent mixture, such as ethanol/water.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **(Methyl(diphenyl)silyl)formic acid**.



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Caption: Synthesis workflow for **(Methyl(diphenyl)silyl)formic acid**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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